rac-(3aR,4S,9bS)-6-chloro-9-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid
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Overview
Description
rac-(3aR,4S,9bS)-6-chloro-9-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid: is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with a chloro and nitro group, making it a valuable scaffold for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3aR,4S,9bS)-6-chloro-9-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid typically involves multi-step organic reactionsCommon reagents used include chlorinating agents like thionyl chloride and nitrating agents such as nitric acid .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The scalability of the synthesis is crucial for its application in large-scale production .
Chemical Reactions Analysis
Types of Reactions: rac-(3aR,4S,9bS)-6-chloro-9-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions include amino derivatives, reduced quinoline compounds, and various substituted quinoline derivatives .
Scientific Research Applications
rac-(3aR,4S,9bS)-6-chloro-9-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(3aR,4S,9bS)-6-chloro-9-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of alkaline phosphatases by binding to the active site of the enzyme, thereby preventing its activity. This inhibition can lead to various biological effects, including modulation of cellular processes and potential therapeutic benefits .
Comparison with Similar Compounds
- rac-(3aR,4S,9bS)-6-chloro-9-(trifluoromethyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid .
- rac-(3aR,4S,9bS)-8-methyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid .
- rac-(3aR,4S,9bS)-6,8-dichloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid .
Uniqueness: The presence of both chloro and nitro groups in rac-(3aR,4S,9bS)-6-chloro-9-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid distinguishes it from other similar compounds. These functional groups contribute to its unique chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H11ClN2O4 |
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Molecular Weight |
294.69 g/mol |
IUPAC Name |
(3aS,4R,9bR)-6-chloro-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H11ClN2O4/c14-8-4-5-9(16(19)20)10-6-2-1-3-7(6)11(13(17)18)15-12(8)10/h1-2,4-7,11,15H,3H2,(H,17,18)/t6-,7+,11-/m1/s1 |
InChI Key |
SIPMQZFVMNEOFU-PTZCXBDSSA-N |
Isomeric SMILES |
C1C=C[C@@H]2[C@H]1[C@@H](NC3=C(C=CC(=C23)[N+](=O)[O-])Cl)C(=O)O |
Canonical SMILES |
C1C=CC2C1C(NC3=C(C=CC(=C23)[N+](=O)[O-])Cl)C(=O)O |
Origin of Product |
United States |
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